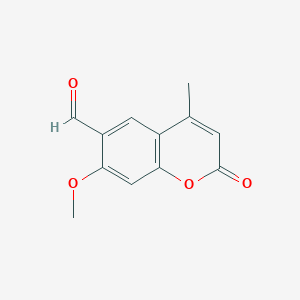
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is a compound belonging to the class of organic compounds known as coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with hexamine, followed by the reaction with malononitrile in the presence of triethylamine . Industrial production methods often employ green chemistry principles, utilizing green solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to penetrate bacterial cell membranes and disrupt cellular processes . In cancer research, it has been shown to induce apoptosis in tumor cells by modulating signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: Contains a diethylamino group, which enhances its fluorescence properties, making it more suitable for use in fluorescent probes.
4-formyl-7-(diethylamino)-coumarin: Another derivative with enhanced photophysical properties, used in optical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-12(14)16-11-5-10(15-2)8(6-13)4-9(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSNDGILYAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














